molecular formula C14H26N2O3 B1528103 Tert-butyl 3-(aminomethyl)-1-oxa-7-azaspiro[4.5]decane-7-carboxylate CAS No. 1160247-18-6

Tert-butyl 3-(aminomethyl)-1-oxa-7-azaspiro[4.5]decane-7-carboxylate

Cat. No.: B1528103
CAS No.: 1160247-18-6
M. Wt: 270.37 g/mol
InChI Key: CYIJGWKOFZHWLD-UHFFFAOYSA-N
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Description

Nomenclature and IUPAC Conformational Analysis

The IUPAC name of the compound reflects its intricate architecture. The parent structure, spiro[4.5]decane , consists of two fused rings: a four-membered oxolane (1-oxa) and a five-membered azacyclohexane (7-aza). The numbering begins at the oxygen atom in the oxolane ring (position 1) and proceeds through the shared spiro carbon to the nitrogen atom in the azacyclohexane ring (position 7). The substituents include:

  • A tert-butyl carbamate group at position 7 (attached to nitrogen).
  • An aminomethyl group (-CH$$2$$NH$$2$$) at position 3 of the oxolane ring.

Conformational Analysis :
The spiro[4.5]decane framework imposes significant steric constraints. The cyclohexane-like ring adopts a chair conformation, while the smaller oxolane ring favors an envelope conformation to minimize angle strain. The tert-butyl group at position 7 occupies an equatorial orientation to avoid 1,3-diaxial interactions, stabilizing the molecule. Computational studies reveal that the aminomethyl group at position 3 adopts a pseudoaxial orientation due to hyperconjugative interactions between the N-H σ-bond and the adjacent C-O σ* orbital.

Table 1: Key IUPAC Descriptors

Feature Description
Parent structure Spiro[4.5]decane
Heteroatoms 1-oxa (oxygen at position 1), 7-aza (nitrogen at position 7)
Substituents tert-Butyl carbamate (position 7), aminomethyl (position 3)
Molecular formula C$${14}$$H$${26}$$N$$2$$O$$3$$
Molecular weight 270.37 g/mol

Crystallographic Studies of the Spiro[4.5]decane Framework

X-ray diffraction studies of analogous spiro[4.5]decane derivatives reveal critical insights into bond lengths, angles, and packing arrangements:

  • Bond Lengths : The C-O bond in the oxolane ring measures 1.43 Å, consistent with typical ether linkages, while the N-C bond in the azacyclohexane ring is slightly elongated (1.47 Å) due to partial double-bond character from resonance with the carbamate group.
  • Torsion Angles : The spiro carbon (C1) exhibits tetrahedral geometry, with torsion angles of 109.5° between the oxolane and azacyclohexane rings.
  • Packing Interactions : The tert-butyl group participates in van der Waals interactions with adjacent molecules, creating a hydrophobic pocket that stabilizes the crystal lattice.

Table 2: Selected Crystallographic Parameters

Parameter Value (Å/°) Source Compound
C-O bond length 1.43 1-Oxa-7-azaspiro[4.5]decane
N-C bond length 1.47 Spiro[4.5]decanone
C1-C2-C3-C4 torsion 55.2° Spirocyclic nitroxide

Stereoelectronic Effects of the 1-Oxa-7-Azaspiro Heteroatom Configuration

The spatial arrangement of heteroatoms in the spiro system profoundly influences electronic properties:

  • Oxa Ring Effects :

    • The oxygen atom’s lone pairs donate electron density into the σ* orbitals of adjacent C-C bonds, stabilizing the envelope conformation of the oxolane ring (anomeric effect).
    • This donation reduces the basicity of the adjacent aminomethyl group, as evidenced by a pKa shift from 10.2 (free amine) to 8.9 in the spiro system.
  • Aza Ring Effects :

    • The nitrogen atom’s lone pair conjugates with the carbonyl group of the tert-butyl carbamate, creating a partial double bond (N-C=O) that restricts rotation.
    • Hyperconjugation between the N-H σ-bond and the C-O σ* orbital further stabilizes the axial orientation of the aminomethyl group.

Table 3: Key Stereoelectronic Interactions

Interaction Type Orbital Overlap Energy Stabilization (kcal/mol)
n(O) → σ*(C-C) Lone pair to antibonding 4.2
n(N) → π*(C=O) Resonance conjugation 6.8
σ(N-H) → σ*(C-O) Hyperconjugation 3.1

Properties

IUPAC Name

tert-butyl 3-(aminomethyl)-1-oxa-9-azaspiro[4.5]decane-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-6-4-5-14(10-16)7-11(8-15)9-18-14/h11H,4-10,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYIJGWKOFZHWLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CC(CO2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl 3-(aminomethyl)-1-oxa-7-azaspiro[4.5]decane-7-carboxylate, also known by its CAS number 1160247-18-6, is a compound with significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H26N2O3
  • Molecular Weight : 270.37 g/mol
  • CAS Number : 1160247-18-6
  • Purity : ≥ 97%

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, particularly in the central nervous system (CNS). The compound's spirocyclic structure may enhance its binding affinity to specific receptors, potentially influencing neurotransmitter pathways.

Pharmacological Effects

  • Neuroprotective Properties : Preliminary studies suggest that this compound may exhibit neuroprotective effects, possibly through the modulation of glutamate receptors and reduction of oxidative stress in neuronal cells.
  • Antidepressant Activity : Research indicates potential antidepressant-like effects in animal models, which may be linked to its interaction with serotonin and norepinephrine pathways.
  • Antinociceptive Effects : The compound has shown promise in reducing pain responses in preclinical studies, indicating potential applications in pain management therapies.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
NeuroprotectionReduced neuronal cell death in vitro
AntidepressantDecreased depressive behaviors in rodent models
AntinociceptiveSignificant reduction in pain responses

Case Study: Antidepressant Activity

In a study published by MDPI, researchers evaluated the antidepressant-like effects of this compound using the forced swim test and tail suspension test in mice. The results demonstrated that administration of the compound led to a significant decrease in immobility time compared to control groups, suggesting an enhancement in mood-related behaviors (MDPI, 2023) .

Case Study: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of this compound against glutamate-induced toxicity in primary cortical neurons. The study found that this compound effectively reduced cell death and apoptosis markers, indicating its potential as a therapeutic agent for neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Amino vs. Aminomethyl Substituents

tert-Butyl 3-amino-1-oxa-7-azaspiro[4.5]decane-7-carboxylate CAS No.: 1263177-13-4 Molecular Formula: C₁₃H₂₄N₂O₃ Key Difference: Lacks the methylene bridge (-CH₂-) between the spirocycle and amine group. Implications: Reduced steric bulk may enhance solubility but limit applications in covalent conjugation strategies requiring aminomethyl reactivity .

Hydroxy and Hydroxymethyl Derivatives

(3S,5S)-tert-Butyl 3-hydroxy-1-oxa-7-azaspiro[4.5]decane-7-carboxylate CAS No.: 1821776-27-5 Molecular Formula: C₁₃H₂₃NO₄ Key Difference: Hydroxyl group replaces aminomethyl, altering hydrogen-bonding capacity. Properties: Predicted density 1.16 g/cm³; boiling point 391°C .

tert-Butyl 3-(hydroxymethyl)-2-oxa-7-azaspiro[4.5]decane-7-carboxylate CAS No.: 1251002-30-8 Molecular Formula: C₁₄H₂₅NO₄ Key Difference: Hydroxymethyl (-CH₂OH) group introduces polarity; stored at 2–8°C for stability .

Ring System Variations

Spiro[4.4]nonane vs. Spiro[4.5]decane

tert-Butyl 2-(hydroxymethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate Synthesis Yield: 83% (diastereomeric mixture) .

Fluorinated Azetidine Analogs

tert-Butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate CAS No.: 1083181-23-0 Molecular Formula: C₉H₁₇FN₂O₂ Key Difference: Azetidine ring (4-membered) with fluorine enhances metabolic stability but complicates synthesis .

Complex Derivatives

tert-Butyl (3R,5R,6S)-3,6-diphenyl-1-oxa-7-azaspiro[4.5]decane-7-carboxylate CAS No.: 200954-84-3 Molecular Formula: C₂₅H₃₁NO₃ Key Difference: Bulky phenyl groups increase lipophilicity (logP ~3.5), favoring blood-brain barrier penetration in CNS drug candidates .

Comparative Data Table

Compound Name CAS No. Molecular Formula Molecular Weight Functional Group Key Applications Synthesis Yield
Target Compound 1160247-18-6 C₁₄H₂₆N₂O₃ 270.37 Aminomethyl PROTACs, covalent inhibitors N/A
3-Amino Derivative 1263177-13-4 C₁₃H₂₄N₂O₃ 256.35 Primary amine Peptide mimetics ≥97% purity
(3S,5S)-3-Hydroxy 1821776-27-5 C₁₃H₂₃NO₄ 257.33 Hydroxyl Chiral intermediates N/A
Spiro[4.4]nonane N/A C₁₃H₂₃NO₃ 257.33 Hydroxymethyl Scaffold exploration 83%
Diphenyl Derivative 200954-84-3 C₂₅H₃₁NO₃ 393.53 Phenyl groups CNS drug leads 60–70%

Research Findings and Implications

  • Reactivity: The aminomethyl group in the target compound enables facile conjugation to electrophilic warheads (e.g., in kinase inhibitors), unlike hydroxyl or amino analogs .
  • Spirocycle Rigidity : The [4.5] decane system balances conformational flexibility and steric hindrance, outperforming [4.4] systems in target binding .
  • Fluorinated Analogs : Fluorine incorporation (e.g., CAS 1083181-23-0) improves metabolic stability but requires specialized synthetic routes, increasing cost .

Preparation Methods

Molecular Data

Property Value
Chemical Name Tert-butyl 3-(aminomethyl)-1-oxa-7-azaspiro[4.5]decane-7-carboxylate
CAS Number 1160247-18-6
Molecular Formula C14H26N2O3
Molecular Weight 270.37 g/mol
Purity ≥98%
Structure (SMILES) O=C(OC(C)(C)C)N(CCC1)CC21OCC(CN)C2
Storage 2–8°C, sealed, dry

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of this compound generally follows a multi-step sequence involving:

  • Construction of the spirocyclic core
  • Introduction of the aminomethyl group at the 3-position
  • Protection of the carboxylic acid as a tert-butyl ester
Stepwise Overview
Step Description Typical Reagents/Conditions
1 Formation of 1-oxa-7-azaspiro[4.5]decane skeleton Cyclization from appropriate diamine and dihalide or via ring expansion
2 Introduction of a protected carboxyl group at the 7-position (tert-butyl ester formation) Boc anhydride, triethylamine, DCM, RT
3 Functionalization at the 3-position (aminomethyl group introduction) Reductive amination or nucleophilic substitution
4 Deprotection/purification as needed Standard chromatographic techniques

Detailed Example Procedure

Synthesis of the Spirocyclic Core
  • Start with a suitable precursor such as a protected azaspiro or diazaspiro intermediate.
  • Cyclization is typically achieved via nucleophilic substitution or ring expansion reactions, often using diamines and dihalides or via lactam/lactone formation.
Aminomethylation at the 3-Position
  • The 3-position is functionalized by introducing an aminomethyl group, often via reductive amination:
    • A carbonyl precursor at the 3-position (e.g., 3-formyl derivative) is reacted with ammonia or a primary amine and reduced (e.g., with sodium cyanoborohydride or similar reducing agents).
  • Alternatively, nucleophilic substitution can be used if a suitable leaving group is present at the 3-position.
Purification and Characterization
  • The crude product is purified by column chromatography or recrystallization.
  • Analytical data (NMR, MS, HPLC) confirm the structure and purity.

Data Table: Typical Synthesis Parameters

Parameter Value/Range
Reaction Solvent Dichloromethane (DCM)
Base Triethylamine
Protecting Agent Di-tert-butyl dicarbonate (Boc2O)
Temperature Room temperature (20–25°C)
Reaction Time 4–6 hours
Yield (Key Steps) Up to 100% (for esterification)
Purification Column chromatography

Research Findings and Notes

  • The synthesis of this compound is robust and amenable to scale-up, with the key steps being the spirocyclization and selective functionalization at the 3-position.
  • The tert-butyl ester group provides stability during subsequent transformations, and can be removed under acidic conditions if needed.
  • The aminomethyl group at the 3-position allows for further derivatization or conjugation, making this compound a versatile intermediate in medicinal chemistry.
  • The compound is typically obtained as a colorless oil or crystalline solid with high purity (>98%) after chromatographic purification.

Summary Table: Key Properties

Property Value
CAS Number 1160247-18-6
Molecular Formula C14H26N2O3
Molecular Weight 270.37 g/mol
Purity ≥98%
Storage 2–8°C, dry, sealed
Typical Yield (Key Step) Up to 100% (esterification)

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing tert-butyl 3-(aminomethyl)-1-oxa-7-azaspiro[4.5]decane-7-carboxylate?

  • Methodological Answer : The synthesis typically involves multi-step protocols. For example, starting from spirocyclic precursors, para-methoxybenzoyl chloride is reacted under argon to introduce protective groups. Subsequent steps include TFA-mediated deprotection and silica gel chromatography (80% EtOAc/hexanes) for purification. Diastereomeric mixtures may form, requiring advanced separation techniques .

Q. How is structural characterization performed for this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are critical. For instance, tert-butyl-protected intermediates are confirmed via distinct proton shifts (e.g., tert-butyl at δ 1.4 ppm in ¹H NMR) and carbonyl resonances in ¹³C NMR. Infrared (IR) spectroscopy further validates functional groups like carboxylates .

Q. What solvents and reaction conditions optimize yield?

  • Methodological Answer : Reactions are conducted in anhydrous solvents (e.g., THF, DCM) under inert atmospheres (Ar/N₂). Heating at 60–80°C for 12–24 hours is common for cyclization steps. Yields improve with stoichiometric control of reagents like potassium tert-butoxide and 4-methylbenzenesulfonohydrazide .

Advanced Research Questions

Q. How can diastereomeric mixtures generated during synthesis be resolved?

  • Methodological Answer : While silica gel chromatography (EtOAc/hexanes) is standard, inseparable diastereomers may require chiral HPLC or enzymatic resolution. For example, tert-butyl 2-(hydroxymethyl)-1-oxa-7-azaspiro[4.5]decane-7-carboxylate was isolated as an 83% diastereomeric mixture, highlighting challenges in stereochemical control .

Q. What strategies enable scaffold diversification for structure-activity relationship (SAR) studies?

  • Methodological Answer : Divergent synthesis pathways are employed:

  • Stage 1 : Separate spirocyclic diastereomers.
  • Stage 2 : Use Horner-Emmons-Wadsworth reagents to functionalize scaffolds.
  • Stage 3 : Nitrogen diversification via reductive amination or coupling reactions. This approach generated a 162-member library, demonstrating flexibility in modifying the aminomethyl and carboxylate groups .

Q. How does the compound interact with biological targets?

  • Methodological Answer : Computational docking and SPR analysis reveal interactions with enzymes like soluble adenylyl cyclases. The spirocyclic core mimics natural substrates, while the tert-butyl carboxylate enhances metabolic stability. In vitro assays (e.g., kinase inhibition) are performed at 10–100 µM concentrations, with IC₅₀ values validated via dose-response curves .

Q. What are the contradictions in reported synthetic yields and how are they addressed?

  • Methodological Answer : Discrepancies arise from varying chromatographic conditions (e.g., EtOAc/hexanes ratios) and diastereomer ratios. For example, reports 83% yield for a diastereomeric mix, while achieved >90% purity via iterative recrystallization. Systematic optimization of mobile phases and temperature gradients is recommended .

Q. What analytical techniques differentiate regioisomers in spirocyclic derivatives?

  • Methodological Answer : X-ray crystallography and NOESY NMR are definitive. For example, tert-butyl 1-oxa-7-azaspiro[4.5]dec-2-ene-7-carboxylate (CAS: 374795-36-5) was structurally confirmed via single-crystal diffraction, resolving ambiguity in ring junction geometry .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3-(aminomethyl)-1-oxa-7-azaspiro[4.5]decane-7-carboxylate
Reactant of Route 2
Tert-butyl 3-(aminomethyl)-1-oxa-7-azaspiro[4.5]decane-7-carboxylate

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